molecular formula C7H13BF3KO2 B1421070 Potassium 3-trifluoroboratopropionate tert-butyl ester CAS No. 1023357-66-5

Potassium 3-trifluoroboratopropionate tert-butyl ester

Cat. No.: B1421070
CAS No.: 1023357-66-5
M. Wt: 236.08 g/mol
InChI Key: SCIFNXNSQDOFML-UHFFFAOYSA-N
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Description

Potassium 3-trifluoroboratopropionate tert-butyl ester is a chemical compound with the molecular formula C(_7)H(_13)BF(_3)KO(_2). It is primarily used in research settings, particularly in the fields of organic chemistry and materials science. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-trifluoroboratopropionate tert-butyl ester typically involves the reaction of 3-bromopropionic acid tert-butyl ester with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors.

Chemical Reactions Analysis

Types of Reactions: Potassium 3-trifluoroboratopropionate tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), ethanol, water.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

    Coupling Products: Biaryl compounds are typical products of Suzuki-Miyaura reactions.

    Hydrolysis Products: 3-trifluoroboratopropionic acid is a major product of ester hydrolysis.

Scientific Research Applications

Potassium 3-trifluoroboratopropionate tert-butyl ester has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Materials Science: It is employed in the preparation of advanced materials with specific properties.

    Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study their properties.

    Biological Studies: It can be used to modify biomolecules for various biochemical assays.

Mechanism of Action

The mechanism by which Potassium 3-trifluoroboratopropionate tert-butyl ester exerts its effects depends on the specific reaction it is involved in. In Suzuki-Miyaura coupling reactions, for example, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process. The trifluoroborate group enhances the reactivity and stability of the intermediate species, leading to efficient coupling.

Comparison with Similar Compounds

    Potassium trifluoroborate: A simpler boron-containing compound used in similar coupling reactions.

    3-bromopropionic acid tert-butyl ester: A precursor in the synthesis of Potassium 3-trifluoroboratopropionate tert-butyl ester.

    Potassium phenyltrifluoroborate: Another boron reagent used in Suzuki-Miyaura reactions.

Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the trifluoroborate group with the stability of the tert-butyl ester. This combination allows for versatile applications in various chemical reactions, making it a valuable tool in synthetic chemistry.

Properties

IUPAC Name

potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BF3O2.K/c1-7(2,3)13-6(12)4-5-8(9,10)11;/h4-5H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIFNXNSQDOFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)OC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678455
Record name Potassium (3-tert-butoxy-3-oxopropyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023357-66-5
Record name Potassium (3-tert-butoxy-3-oxopropyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium [3-(tert-butoxy)-3-oxopropyl]trifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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